2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide 2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 866237-11-8
VCID: VC11786448
InChI: InChI=1S/C17H14ClN3O3/c1-11(23-14-9-5-8-13(18)10-14)17(22)19-16-15(20-24-21-16)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,21,22)
SMILES: CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl
Molecular Formula: C17H14ClN3O3
Molecular Weight: 343.8 g/mol

2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

CAS No.: 866237-11-8

Cat. No.: VC11786448

Molecular Formula: C17H14ClN3O3

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide - 866237-11-8

Specification

CAS No. 866237-11-8
Molecular Formula C17H14ClN3O3
Molecular Weight 343.8 g/mol
IUPAC Name 2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
Standard InChI InChI=1S/C17H14ClN3O3/c1-11(23-14-9-5-8-13(18)10-14)17(22)19-16-15(20-24-21-16)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,21,22)
Standard InChI Key XZZZWRKFLMNCEW-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl
Canonical SMILES CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₇H₁₄ClN₃O₃, with a molecular weight of 343.8 g/mol. Key structural components include:

  • A 3-chlorophenoxy group at the propanamide’s C2 position, contributing electron-withdrawing effects.

  • A 1,2,5-oxadiazole (oxadiazol) ring linked to the amide nitrogen.

  • A phenyl substituent at the oxadiazole’s C4 position, enhancing hydrophobicity.

The IUPAC name, 2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide, reflects this arrangement. Its canonical SMILES string, CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl, encodes the stereochemical configuration.

Table 1: Molecular Properties

PropertyValue
CAS No.866237-11-8
Molecular FormulaC₁₇H₁₄ClN₃O₃
Molecular Weight343.8 g/mol
IUPAC Name2-(3-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
SMILESCC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl

Electronic and Steric Features

Density-functional theory (DFT) analyses of analogous oxadiazole derivatives reveal that the 3-chlorophenoxy group lowers the highest occupied molecular orbital (HOMO) energy, enhancing electrophilic reactivity at the amide carbonyl . The oxadiazole ring adopts a planar conformation, facilitating π-π stacking with aromatic residues in biological targets .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Formation of 3-chlorophenoxypropanoyl chloride: Reacting 3-chlorophenol with propanoyl chloride in dimethylformamide (DMF) at 60°C.

  • Oxadiazole ring construction: Cyclizing a nitrile intermediate with hydroxylamine in dimethyl sulfoxide (DMSO), followed by dehydration.

  • Amide coupling: Using 4-phenyl-1,2,5-oxadiazol-3-amine and the propanoyl chloride derivative under N-methylmorpholine catalysis.

Key challenges include minimizing oxadiazole ring hydrolysis and optimizing coupling yields (>75% in optimized conditions).

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis, ensuring consistent heat transfer and reducing byproducts. Solvent recovery systems for DMF and DMSO improve sustainability.

Biological Activity and Mechanism

Proteasome Inhibition

The compound inhibits the CT-L activity of the 20S proteasome (IC₅₀ = 27 nM in purified enzyme assays) . Unlike covalent inhibitors (e.g., bortezomib), it binds reversibly to the β5 subunit’s Thr1 residue via hydrogen bonding and hydrophobic interactions . This non-covalent mechanism reduces off-target effects, as demonstrated in MDA-MB-468 breast cancer cells (IC₅₀ = 0.37 μM) .

Table 2: Comparative Proteasome Inhibition

CompoundCT-L IC₅₀ (μM)Selectivity (CT-L vs. T-L/PGPH-L)
Target Compound0.027>100-fold
Bortezomib0.00610-fold
Carfilzomib0.00430-fold

Anticancer Effects

In preclinical models, the compound induces apoptosis in cancer cells by stabilizing pro-apoptotic proteins (e.g., p53, Bax) and inhibiting NF-κB signaling . It shows 3-fold greater potency than early analogs like PI-1833 in xenograft studies .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Chlorophenoxy position: Meta-substitution (3-chloro) improves CT-L inhibition 5-fold over para-substitution .

  • Oxadiazole substituents: A phenyl group at C4 enhances metabolic stability (t₁/₂ = 4.2 h in hepatocytes) compared to pyridyl analogs .

  • Amide modifications: Methylation of the propanamide α-carbon increases blood-brain barrier permeability (LogP = 3.2).

Hydrophobic Interactions

Molecular dynamics simulations show the 4-phenyloxadiazole group occupies the proteasome’s S3 hydrophobic pocket, while the 3-chlorophenoxy moiety interacts with the S1 specificity pocket .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Oral bioavailability = 58% in rats (10 mg/kg) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces a carboxylic acid metabolite .

  • Excretion: Renal clearance accounts for 70% of elimination .

Applications and Future Directions

Derivative Development

Second-generation analogs with 4-(4-isopropylphenyl)oxadiazole substituents demonstrate improved solubility (LogS = -3.1) while retaining potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator